5-chloro-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide
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Overview
Description
5-chloro-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a chloro-substituted indole ring, a triazolopyridine moiety, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Introduction of the Triazolopyridine Moiety: The triazolopyridine moiety is synthesized separately, often starting from pyridine derivatives and using cyclization reactions involving hydrazine and other nitrogen-containing reagents.
Coupling Reaction: The triazolopyridine moiety is then coupled with the chlorinated indole core through a nucleophilic substitution reaction, typically using a base such as sodium hydride or potassium carbonate.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the indole ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino-indole derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 5-chloro-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infectious diseases, or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-chloro-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide depends on its specific biological target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. If it targets a receptor, it may bind to the receptor’s active site, modulating its activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide: Lacks the triazolo moiety, which may affect its biological activity.
5-chloro-1-methyl-N-([1,2,4]triazolo[4,3-a]quinoxalin-3-ylmethyl)-1H-indole-2-carboxamide: Contains a quinoxaline ring instead of a pyridine ring, potentially altering its chemical and biological properties.
Uniqueness
The presence of the triazolopyridine moiety in 5-chloro-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide distinguishes it from other similar compounds. This structural feature may confer unique biological activities, such as enhanced binding affinity to specific targets or improved pharmacokinetic properties.
Properties
Molecular Formula |
C17H14ClN5O |
---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
5-chloro-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)indole-2-carboxamide |
InChI |
InChI=1S/C17H14ClN5O/c1-22-13-6-5-12(18)8-11(13)9-14(22)17(24)19-10-16-21-20-15-4-2-3-7-23(15)16/h2-9H,10H2,1H3,(H,19,24) |
InChI Key |
FDTPFVYPVDJFJT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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